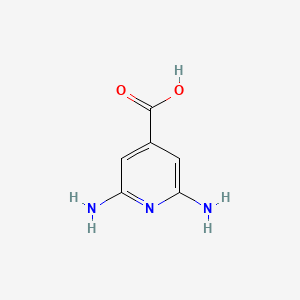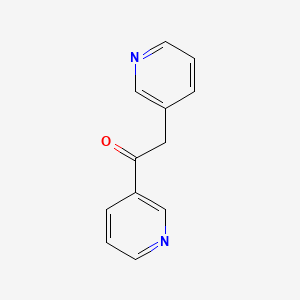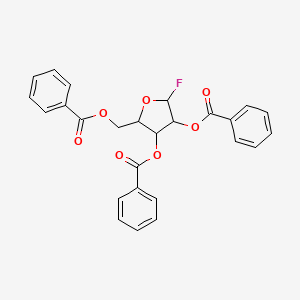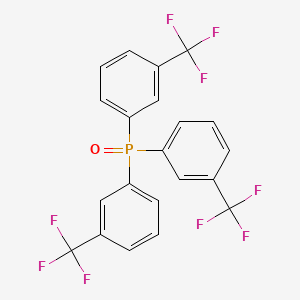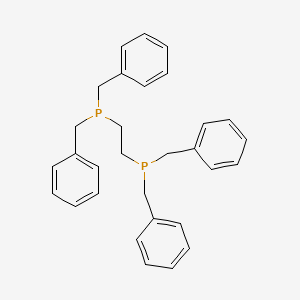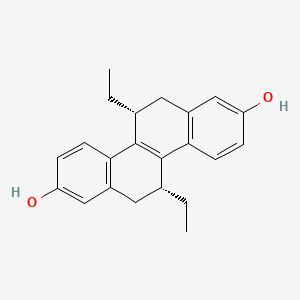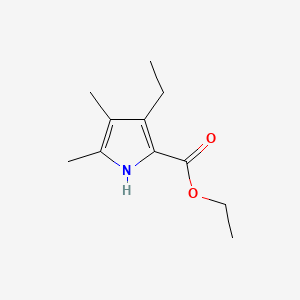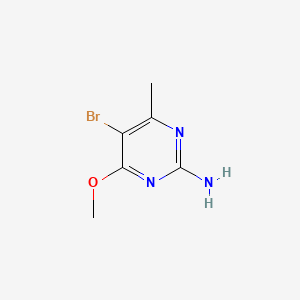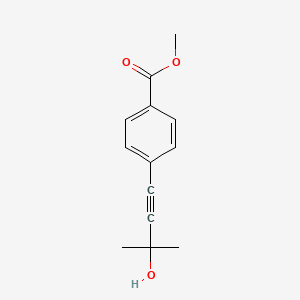
Benderizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benderizine is an antiarrhythmic drug used in the management of certain heart conditions. It is known for its ability to stabilize the heart’s rhythm by acting on specific molecular targets within the cardiac cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benderizine involves several key steps. One common method includes the reaction of serine hydrazide hydrochloride with 2,3,4-trihydroxybenzaldehyde in the presence of hydrogen and a catalyst. This reaction is typically carried out in a solvent such as water, ethanol, isopropanol, or glycol dimethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving additional purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Benderizine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its pharmacological properties.
Reduction: Reduction reactions can modify the compound’s structure, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Benderizine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antiarrhythmic agents and their mechanisms.
Biology: Researchers study its effects on cardiac cells to understand its role in stabilizing heart rhythms.
Medicine: this compound is investigated for its potential use in treating various heart conditions, including arrhythmias.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
Benderizine exerts its effects by targeting specific ion channels in cardiac cells. It enhances the action of gamma-aminobutyric acid (GABA) at the GABA A receptor, leading to its sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties . This action helps stabilize the heart’s rhythm by modulating the flow of ions across the cell membrane .
Comparison with Similar Compounds
Similar Compounds
Benserazide: Used in combination with levodopa for Parkinson’s disease management.
Carbidopa: Another decarboxylase inhibitor used similarly to benserazide.
Benzedrine: An amphetamine with different pharmacological effects but similar structural features.
Uniqueness
Benderizine is unique in its specific action on cardiac ion channels, making it particularly effective as an antiarrhythmic agent. Its ability to enhance GABA action also sets it apart from other similar compounds, providing a broader range of therapeutic effects .
Properties
CAS No. |
59752-23-7 |
|---|---|
Molecular Formula |
C28H34N2O2 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(2R)-4-benzhydryl-2-[(3,4-dimethoxyphenyl)methyl]-1,2-dimethylpiperazine |
InChI |
InChI=1S/C28H34N2O2/c1-28(20-22-15-16-25(31-3)26(19-22)32-4)21-30(18-17-29(28)2)27(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,19,27H,17-18,20-21H2,1-4H3/t28-/m1/s1 |
InChI Key |
HBIDWFPFQACMBQ-MUUNZHRXSA-N |
SMILES |
CC1(CN(CCN1C)C(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)OC |
Isomeric SMILES |
C[C@]1(CN(CCN1C)C(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC1(CN(CCN1C)C(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


